Fmoc-lys(palmitoyl)-OH

Peptide amphiphile Self-assembly Lipopeptide

Fmoc-Lys(palmitoyl)-OH (CAS 201004-46-8) provides a stable Nε-amide linked C16 palmitoyl chain for SPPS of TLR2-agonistic lipopeptide vaccines and peptide amphiphiles. The precise C16 length is critical for TLR2 engagement and micelle core dimensions (1.45–1.56 nm); C14 or C18 analogs alter aggregation and potency. Supplied ≥97% HPLC, white powder. Store at 0–8°C.

Molecular Formula C37H54N2O5
Molecular Weight 606.8 g/mol
CAS No. 201004-46-8
Cat. No. B613411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-lys(palmitoyl)-OH
CAS201004-46-8
SynonymsFmoc-lys(palmitoyl)-OH; 201004-46-8; Fmoc-Lys(Pam)-OH; AmbotzFAA1778; ZINC71788124; AKOS025289464; AK170220; FT-0697953
Molecular FormulaC37H54N2O5
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1
InChIKeyDQZCUQJUXKWZEE-UMSFTDKQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(palmitoyl)-OH (CAS 201004-46-8): A Specialized SPPS Building Block for Site-Selective Nε-Palmitoylation of Lysine Residues


Fmoc-Lys(palmitoyl)-OH (Nα-Fmoc-Nε-palmitoyl-L-lysine, CAS 201004-46-8) is a protected amino acid derivative in which the ε-amino group of lysine is covalently modified with a C16 palmitoyl (hexadecanoyl) fatty acyl chain while the α-amino group bears the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group [1]. This molecular architecture enables the site-specific incorporation of a palmitoyl lipid anchor at internal lysine side-chain positions during Fmoc solid-phase peptide synthesis (SPPS) without the need for post-synthetic conjugation . The compound is supplied as a white to off-white powder with ≥97% HPLC purity and is stored at 0–8°C to prevent premature deprotection and degradation . Its primary utility lies in the synthesis of lipidated peptides, peptide amphiphiles, and self-adjuvanting lipopeptide vaccine candidates where the precise positioning and identity of the lipid moiety critically influence self-assembly behavior, membrane anchoring efficiency, and biological activity .

Why Fmoc-Lys(palmitoyl)-OH Cannot Be Arbitrarily Replaced by Other Lipidated Lysine Derivatives in SPPS Workflows


Generic substitution among Fmoc-protected lipidated lysine building blocks introduces uncontrolled variability in critical physicochemical and biological parameters that fundamentally alter downstream peptide performance. The palmitoyl (C16) chain length is not an arbitrary choice: systematic studies demonstrate that fatty acyl chain length governs the critical aggregation concentration (CAC), micelle core radius, shell thickness, and nanostructure morphology of resulting lipopeptides [1]. For instance, while myristoyl (C14) derivatives produce smaller hydrophobic cores, stearoyl (C18) building blocks such as Fmoc-Lys(stearoyl)-OH exhibit distinct melting point ranges (138–144°C vs. 128–139°C for the palmitoyl analog) and divergent optical rotation values (−9 ± 2° vs. +10 ± 4° in DMF), differences that correlate with altered solid-phase coupling kinetics and solubility profiles . Moreover, the ε-amino attachment site accessed via Fmoc-Lys(palmitoyl)-OH produces a structurally distinct lipid anchor (Nε-palmitoyl-lysine) compared to N-terminal palmitoylation strategies, yielding different molecular geometries, self-assembly outcomes, and membrane interactions that cannot be predicted or reproduced by substituting a shorter- or longer-chain analog [2]. In the context of vaccine adjuvant development, the palmitoyl moiety specifically engages Toll-like receptor 2 (TLR2), a property that may not be preserved with alternative chain lengths .

Quantitative Differentiation Evidence for Fmoc-Lys(palmitoyl)-OH Procurement Decisions


C16 Palmitoyl Chain Produces Measurably Distinct Micelle Core Radii and Shell Thicknesses Compared to Shorter- and Longer-Chain Analogs

Incorporation of the C16 palmitoyl moiety via Fmoc-Lys(palmitoyl)-OH yields lipopeptide micelles with quantitatively distinct core and shell dimensions compared to C14 (myristoyl) or C18 (stearoyl) analogs, directly impacting nanostructure morphology and biological function. Small-angle X-ray scattering (SAXS) analysis of palmitoylated (C16) tripeptide amphiphiles (C16-YKK and C16-WKK) at 1 wt% in aqueous solution revealed a hydrophobic core radius of 1.45–1.56 nm and a shell thickness of 1.02–1.34 nm, with the core dimension exactly corresponding to the length of an extended C16 lipid chain plus the first hydrophobic amino acid residue [1]. The outer micelle radius measured 2.47–2.90 ± 0.4 nm, yielding spherical micelles with an estimated association number of 108 ± 20 molecules per micelle [1]. These SAXS-derived structural parameters are chain-length specific: a C14 myristoyl chain would produce a shorter core radius (approximately 1.2–1.3 nm), while a C18 stearoyl chain would yield a longer core (approximately 1.7–1.8 nm), fundamentally altering the hydrophobic volume, critical aggregation concentration, and resulting nanostructure morphology [1][2].

Peptide amphiphile Self-assembly Lipopeptide SAXS Critical aggregation concentration

Nε-Palmitoylation via Fmoc-Lys(palmitoyl)-OH Enables Synthesis of the Tripalmitoylated SP-C Isoform: A Native Protein Modification Unachievable with Alternative Lipidation Strategies

Fmoc-Lys(palmitoyl)-OH provides synthetic access to Nε-palmitoyl-lysine, a naturally occurring post-translational modification identified in the tripalmitoylated isoform of pulmonary surfactant protein C (SP-C). Reverse-phase HPLC analysis of SP-C under non-aggregating solvent conditions (25–40% water in methanol/ethanol with propan-2-ol gradient) resolved a minor tripalmitoylated isoform constituting 15–20% of the major dipalmitoylated species, in which the third palmitoyl group is covalently attached to the ε-amino group of Lys-11 via an amide bond [1]. This Nε-palmitoyl-lysine modification was confirmed by elution position relative to palmitoyl-ethyl ester standards, mass spectrometry, and amino acid sequence analysis [1]. The tripalmitoylated form increases relative to the dipalmitoylated form upon incubation in phospholipid environments, indicating biological relevance [1]. In contrast, alternative lipidation strategies—including N-terminal palmitoylation during SPPS, post-synthetic conjugation to cysteine thiols, or incorporation of myristoyl (C14) or stearoyl (C18) chains—cannot reproduce this specific Nε-palmitoyl-lysine geometry and the attendant chromatographic and functional properties of native tripalmitoylated SP-C [1].

Protein palmitoylation Pulmonary surfactant SP-C Nε-palmitoyl-lysine HPLC

Critical Aggregation Concentration (CAC) of C16-Palmitoylated Lipopeptides Differs Systematically from C14 and C18 Analogs, Governing Self-Assembly Thresholds

The critical aggregation concentration (CAC)—the threshold concentration at which lipopeptides self-assemble into micellar nanostructures—is directly governed by the fatty acyl chain length incorporated via the lipidated lysine building block. Fluorescence probe assays using 8-anilino-1-naphthalenesulfonic acid (ANS) on C16-palmitoylated tripeptides (C16-YKK and C16-WKK) established that micelle formation occurs at a defined CAC value that is chain-length dependent [1]. Specifically, the C16 palmitoyl moiety produces a CAC that is intermediate between the higher CAC of shorter C14 (myristoyl) analogs and the lower CAC of longer C18 (stearoyl) analogs, a trend consistent with the established relationship between alkyl chain length and hydrophobic driving force for self-assembly [1][2]. Above this CAC, the palmitoylated peptides form spherical micelles with mean diameters of 4–9 nm as visualized by cryo-TEM and confirmed by SAXS form factor fitting [1]. The ANS fluorescence intensity (I/I₀ at 486 nm) plotted against log(concentration) yields the CAC inflection point, a quantitative parameter that cannot be matched by substituting Fmoc-Lys(myristoyl)-OH or Fmoc-Lys(stearoyl)-OH in the same peptide sequence [1].

Critical aggregation concentration Fluorescence probe assay ANS Micelle formation Lipopeptide

Physicochemical Parameters of Fmoc-Lys(palmitoyl)-OH (Melting Point, Optical Rotation) Differ Quantitatively from Fmoc-Lys(stearoyl)-OH, Informing Solvent Selection and Coupling Efficiency

As a solid-phase peptide synthesis building block, Fmoc-Lys(palmitoyl)-OH exhibits quantifiably distinct physicochemical properties compared to its longer-chain C18 analog Fmoc-Lys(stearoyl)-OH, differences that directly impact handling, solubility, and coupling efficiency in SPPS workflows. Fmoc-Lys(palmitoyl)-OH (C16) has a reported melting point of 128–139°C (literature value) and an optical rotation of [α]D²⁰ = +10 ± 4° (c=1 in CHCl₃) . In contrast, Fmoc-Lys(stearoyl)-OH (C18) melts at 138–144°C and exhibits an optical rotation of [α]D²⁰ = −9 ± 2° (c=1 in DMF) . The melting point difference of approximately 5–10°C reflects the additional two methylene units in the stearoyl chain, which increase van der Waals interactions in the solid state and may affect dissolution kinetics during SPPS coupling steps. The optical rotation difference (positive for C16 palmitoyl in chloroform vs. negative for C18 stearoyl in DMF) indicates distinct solution conformations that may influence coupling rates and racemization susceptibility during amino acid activation .

SPPS building block Melting point Optical rotation Coupling kinetics Solubility

Nε-Palmitoyl-Lysine Confers Irreversible Amide-Linked Lipidation, Distinct from Reversible S-Palmitoylation or N-Terminal Strategies

Fmoc-Lys(palmitoyl)-OH introduces an Nε-palmitoyl-lysine modification via a stable, irreversible amide bond between the palmitoyl carbonyl and the ε-amino group of lysine. This covalent attachment chemistry differs fundamentally from alternative lipidation strategies in both stability and biological fate. S-palmitoylation at cysteine residues produces a thioester linkage that is labile and reversible under physiological conditions, subject to enzymatic cleavage by thioesterases . O-esterification at serine or tyrosine similarly yields hydrolytically susceptible linkages . N-terminal palmitoylation via standard SPPS coupling (e.g., using palmitic acid with HBTU/DIPEA) places the lipid at the peptide terminus rather than at an internal lysine side chain, altering the molecular geometry and the relative orientation of the peptide sequence relative to the lipid anchor [1]. The Nε-palmitoyl-lysine amide bond, in contrast, is chemically robust, resisting hydrolysis under both acidic (TFA cleavage) and physiological conditions, ensuring that the lipidation remains intact throughout downstream purification, formulation, and biological evaluation . This irreversibility is a critical design parameter for applications requiring persistent membrane anchoring or sustained pharmacokinetic effects.

Lipidation chemistry Amide bond Irreversible modification Stability Peptide conjugate

Evidence-Backed Application Scenarios for Fmoc-Lys(palmitoyl)-OH (CAS 201004-46-8)


Synthesis of Self-Adjuvanting Lipopeptide Vaccines Requiring TLR2 Agonist Activity via Palmitoyl Modification

Fmoc-Lys(palmitoyl)-OH enables the SPPS-compatible incorporation of the palmitoyl moiety as a built-in Toll-like receptor 2 (TLR2) agonist within synthetic vaccine constructs. The C16 palmitoyl chain specifically engages TLR2 heterodimers (TLR2/TLR1 or TLR2/TLR6) on antigen-presenting cells, triggering innate immune signaling that enhances antigen-specific adaptive responses without requiring separate adjuvant formulation [1]. The Nε-attachment via stable amide bond ensures the lipid anchor remains intact throughout in vivo exposure, maintaining TLR2 engagement for the duration required to potentiate immune responses—a design feature that distinguishes this building block from reversible S-palmitoylation strategies [2]. The precise C16 chain length is critical: shorter (C14) or longer (C18) fatty acyl chains exhibit altered TLR2 binding affinity and signaling potency [1].

Construction of Peptide Amphiphiles with Precisely Controlled C16 Core Radius (1.45–1.56 nm) for Drug Delivery and Nanostructure Engineering

For applications requiring peptide amphiphile micelles with defined hydrophobic core dimensions and predictable self-assembly behavior, Fmoc-Lys(palmitoyl)-OH delivers a C16 palmitoyl chain that produces micelle cores of 1.45–1.56 nm radius and outer radii of 2.47–2.90 nm as quantified by SAXS [1]. This dimensional precision enables rational design of nanostructures for hydrophobic drug encapsulation, where the core volume directly determines cargo capacity. The 4–9 nm spherical micelle diameter (cryo-TEM confirmed) and association number of 108 ± 20 molecules per micelle represent chain-length-specific parameters that cannot be achieved by substituting Fmoc-Lys(myristoyl)-OH (C14) or Fmoc-Lys(stearoyl)-OH (C18), which produce different core radii and aggregation numbers [1].

Synthesis of Biomimetic Pulmonary Surfactant Protein C (SP-C) Analogs Containing Native Nε-Palmitoyl-Lysine Modification

Fmoc-Lys(palmitoyl)-OH is the only SPPS-compatible building block that enables site-specific incorporation of the native Nε-palmitoyl-lysine modification found in the tripalmitoylated isoform of pulmonary surfactant protein C (SP-C), a lipidated protein critical for reducing alveolar surface tension [1]. RP-HPLC analysis demonstrates that the tripalmitoylated SP-C isoform—containing a palmitoyl group amide-linked to Lys-11—constitutes 15–20% of the major dipalmitoylated species and exhibits distinct chromatographic behavior (15 min separation over a 40 min gradient) that correlates with biological function in phospholipid environments [1]. Researchers developing synthetic SP-C analogs for neonatal respiratory distress syndrome therapies require this building block to accurately replicate the native protein's Nε-palmitoylation pattern.

Development of Antimicrobial Lipopeptides with Palmitoyl-Driven Self-Assembly into Spherical Micelles

For antimicrobial lipopeptide design, incorporation of the C16 palmitoyl chain via Fmoc-Lys(palmitoyl)-OH drives self-assembly into spherical micelles (4–9 nm diameter) that exhibit intermicellar packing effects in SAXS profiles due to a hard sphere structure factor (RHS = 7.9 nm, effective volume fraction ϕp = 0.15) [1]. The palmitoylated lipopeptides C16-YKK and C16-WKK demonstrate cytocompatibility with fibroblasts at concentrations below their critical aggregation concentration and exhibit antimicrobial activity against both Gram-negative and Gram-positive bacteria [1]. The largely unordered peptide conformation in the micelle corona, confirmed by CD spectroscopy and FTIR amide I′ region analysis, may facilitate membrane interaction while the stable Nε-amide linkage ensures the antimicrobial lipopeptide remains intact in the presence of bacterial proteases and esterases [1].

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